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Compound of Interest

Compound Name: 3,4-Dimethoxytropolone

Cat. No.: B15568377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4-Dimethoxytropolone is not readily available in the

current scientific literature. The following guide is a comprehensive overview based on the

established principles of tropolone chemistry, data from closely related analogs, and predictive

models. All predicted data is clearly indicated.

Introduction to Tropolones: A Class of Non-
Benzenoid Aromatics
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) and its derivatives are a fascinating class of

non-benzenoid aromatic compounds. Their seven-membered ring structure, containing a cyclic,

planar, and fully conjugated system with 6 π-electrons (fulfilling Hückel's rule), imparts them

with unique chemical and electronic properties. The aromatic character arises from the

significant contribution of a dipolar resonance structure, which leads to a partial positive charge

on the ring and a partial negative charge on the exocyclic oxygen atoms. This charge

separation results in a high dipole moment and influences their reactivity and biological

interactions.

Many naturally occurring tropolones, such as hinokitiol and colchicine, exhibit significant

biological activities, including antimicrobial and anticancer effects, making them attractive

scaffolds for drug discovery. 3,4-Dimethoxytropolone, as a specific derivative, is of interest for
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its potential to modulate biological systems through mechanisms analogous to other bioactive

tropolones.

Physicochemical and Spectroscopic Properties of
3,4-Dimethoxytropolone
While experimental data for 3,4-Dimethoxytropolone is not available, its properties can be

predicted based on the known characteristics of the tropolone core and related methoxy-

substituted derivatives.

Predicted Physicochemical Properties
Property

Predicted
Value/Information

Basis of Prediction

Molecular Formula C9H10O4 ---

Molecular Weight 182.17 g/mol ---

Appearance
Expected to be a pale yellow

solid

General appearance of

tropolones[1]

Solubility Soluble in organic solvents
General solubility of

tropolones[1]

pKa Estimated to be around 7

The hydroxyl group of

tropolone is acidic, with a pKa

of about 7.[1]

Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic characteristics for 3,4-
Dimethoxytropolone.
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Technique Predicted Key Features Rationale for Prediction

1H NMR

Aromatic protons (3H) in the δ

6.8-7.5 ppm range; Methoxy

protons (6H) as two singlets

around δ 3.8-4.0 ppm;

Hydroxyl proton (1H) as a

broad singlet.

Based on the general chemical

shifts for tropolone protons and

methoxy groups on aromatic

rings. The exact shifts and

coupling constants would

depend on the specific

electronic environment created

by the methoxy groups.

13C NMR

Carbonyl carbon around δ

170-180 ppm; Ring carbons

attached to oxygen around δ

150-165 ppm; Other ring

carbons in the δ 110-140 ppm

range; Methoxy carbons

around δ 55-60 ppm.

Based on typical 13C NMR

values for tropolones and

substituted aromatic

compounds.

Infrared (IR)

O-H stretch (broad) around

3200-3400 cm-1; C-H stretch

(aromatic) around 3000-3100

cm-1; C=O stretch around

1610-1640 cm-1; C=C stretch

(aromatic) around 1500-1600

cm-1; C-O stretch (methoxy)

around 1200-1300 cm-1.

The C=O stretching frequency

in tropolones is lower than in

typical ketones due to

conjugation and polarization.

[2]

UV-Vis

Multiple absorption bands in

the UV-A and UV-B regions

(λmax ~230-250 nm and ~320-

380 nm).

Tropolones typically exhibit

complex UV-Vis spectra due to

the π-π* transitions within the

aromatic system. The position

of the absorption maxima is

sensitive to substitution and

solvent polarity.

Mass Spectrometry Molecular ion peak (M+) at m/z

= 182. Characteristic

fragmentation patterns

Based on the fragmentation

patterns observed for other

tropolone derivatives.
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involving the loss of CO, CHO,

and CH3 radicals.

Synthesis of 3,4-Dimethoxytropolone
A specific synthesis for 3,4-Dimethoxytropolone has not been reported. However, a plausible

synthetic route can be designed based on established methods for tropolone synthesis. A

common strategy involves the [4+3] cycloaddition reaction between a diene and an oxyallyl

cation, or the ring expansion of a suitably substituted benzene derivative.

Hypothetical Synthetic Pathway
A potential synthetic approach could start from 3,4-dimethoxy-phenol and proceed through a

series of steps to construct the seven-membered tropolone ring.

3,4-Dimethoxyphenol Intermediate
(e.g., Dichloroketene adduct)

Reagents:
(e.g., Dichloroketene) Ring Expansion IntermediateHydrolysis/Rearrangement 3,4-DimethoxytropoloneOxidation/Tautomerization

Click to download full resolution via product page

Caption: A hypothetical synthetic pathway to 3,4-Dimethoxytropolone.

General Experimental Protocol for Tropolone Synthesis
(Example: Ring Expansion)
This is a generalized protocol and would require optimization for the synthesis of 3,4-
Dimethoxytropolone.

Preparation of the Starting Material: A substituted cyclohexanone is prepared from the

corresponding phenol via catalytic hydrogenation.

α-Halogenation: The cyclohexanone is treated with a halogenating agent (e.g., N-

bromosuccinimide) to introduce a halogen at the α-position.

Dehydrohalogenation and Ring Expansion: The α-haloketone is subjected to basic

conditions at elevated temperatures. This promotes dehydrohalogenation and subsequent
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ring expansion to form the tropolone ring system.

Purification: The crude product is purified using techniques such as column chromatography

or recrystallization to yield the pure tropolone derivative.

Potential Biological Activity and Signaling Pathways
While the biological activity of 3,4-Dimethoxytropolone has not been explicitly studied, the

tropolone scaffold is known to interact with various biological targets. The parent compound,

tropolone, exhibits insecticidal and antifungal activities, and it is also an inhibitor of

metalloproteases.[3] Other tropolone derivatives have shown a wide range of biological effects,

including anticancer, anti-inflammatory, and antiviral activities.

Hypothetical Mechanism of Action: Kinase Inhibition
Many natural and synthetic compounds containing a privileged scaffold exhibit inhibitory activity

against protein kinases. Given its structure, 3,4-Dimethoxytropolone could potentially act as a

kinase inhibitor, interfering with cellular signaling pathways that are often dysregulated in

diseases like cancer.
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Caption: Hypothetical inhibition of a kinase signaling pathway by 3,4-Dimethoxytropolone.

Experimental Protocols for Characterization
The following are standard protocols for the characterization of a novel tropolone derivative like

3,4-Dimethoxytropolone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Procedure:

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3,

DMSO-d6).

Transfer the solution to an NMR tube.

Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed structural

assignments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the IR spectrum over the range of 4000-400 cm-1.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.

Procedure:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization

technique (e.g., Electrospray Ionization - ESI).
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Acquire the mass spectrum in high-resolution mode.

Conclusion and Future Directions
3,4-Dimethoxytropolone represents an intriguing yet underexplored member of the non-

benzenoid aromatic tropolone family. Based on the established chemistry of tropolones, it is

predicted to possess unique spectroscopic properties and potential biological activities. The

synthesis and characterization of this compound are necessary to validate these predictions

and to explore its potential applications in medicinal chemistry and materials science. Further

research should focus on developing an efficient synthetic route, followed by comprehensive

spectroscopic analysis and a thorough evaluation of its biological profile. Such studies will not

only illuminate the specific properties of 3,4-Dimethoxytropolone but also contribute to the

broader understanding of this important class of non-benzenoid aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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